molecular formula C9H16O2 B6218435 {4-methoxybicyclo[2.2.1]heptan-1-yl}methanol CAS No. 2751620-82-1

{4-methoxybicyclo[2.2.1]heptan-1-yl}methanol

Cat. No.: B6218435
CAS No.: 2751620-82-1
M. Wt: 156.2
InChI Key:
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Description

The compound “{4-methoxybicyclo[2.2.1]heptan-1-yl}methanol” is a bicyclic organic molecule with a methoxy group and a hydroxyl group . The bicyclic structure is likely to impart certain rigidity to the molecule, which can influence its chemical behavior .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, consists of a bicyclic heptane (7 carbon atoms) structure with a methoxy (OCH3) group at the 4th position and a hydroxyl (OH) group attached to the 1st carbon . The bicyclic structure is likely to be a norbornane structure, given the “[2.2.1]” notation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise structure and the nature of its functional groups. As a general rule, the presence of a methoxy group could increase its solubility in organic solvents, while the hydroxyl group could allow for hydrogen bonding .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems, which is not applicable here as no such information is available .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications, which are currently unknown .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of {4-methoxybicyclo[2.2.1]heptan-1-yl}methanol can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methoxycyclohexanone", "methylmagnesium bromide", "1,3-cyclohexadiene", "chromium oxide", "methanol", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "magnesium sulfate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of 4-methoxycyclohexanone to 4-methoxybicyclo[2.2.1]heptan-2-one", "4-methoxycyclohexanone is reacted with methylmagnesium bromide in diethyl ether to form the corresponding Grignard reagent.", "The Grignard reagent is then added to 1,3-cyclohexadiene in diethyl ether to form a diastereomeric mixture of the corresponding tertiary alcohols.", "The mixture is then treated with chromium oxide in acetic acid to selectively oxidize one of the tertiary alcohols to the corresponding ketone, resulting in the formation of 4-methoxybicyclo[2.2.1]heptan-2-one.", "Step 2: Reduction of 4-methoxybicyclo[2.2.1]heptan-2-one to 4-methoxybicyclo[2.2.1]heptan-2-ol", "4-methoxybicyclo[2.2.1]heptan-2-one is reduced to the corresponding alcohol using sodium borohydride in methanol.", "Step 3: Conversion of 4-methoxybicyclo[2.2.1]heptan-2-ol to {4-methoxybicyclo[2.2.1]heptan-1-yl}methanol", "4-methoxybicyclo[2.2.1]heptan-2-ol is reacted with sodium hydroxide in water to form the corresponding sodium salt.", "The sodium salt is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "The hydrochloride salt is then treated with sodium borohydride in methanol to reduce the ketone to the corresponding alcohol, resulting in the formation of {4-methoxybicyclo[2.2.1]heptan-1-yl}methanol." ] }

CAS No.

2751620-82-1

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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